N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Scientific Research Applications
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes , which play a crucial role in inflammation and pain.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are lipid compounds produced by COX enzymes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment .
Safety and Hazards
Future Directions
Thiazoles are an important class of compounds in medicinal chemistry, and researchers are continually working on the design and structure–activity relationship of bioactive molecules . Future research may focus on the development of new thiazole derivatives with enhanced biological activities and lesser side effects .
Preparation Methods
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the methylthio and nitro groups . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as iodine or phosphorus pentasulfide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Comparison with Similar Compounds
N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, known for its broad-spectrum antifungal activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S3/c1-20-7-3-2-4-8-11(7)14-13(22-8)15-12(17)9-5-6-10(21-9)16(18)19/h2-6H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPMWIFCJIADAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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